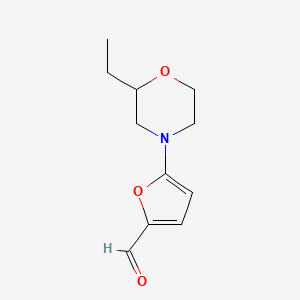

5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde

Description

5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde is a furan-based aldehyde derivative featuring a 2-ethylmorpholine substituent at the 5-position of the furan ring. The morpholine moiety, a six-membered heterocycle containing oxygen and nitrogen, introduces both polar and basic characteristics to the compound. The aldehyde group at the 2-position of the furan ring renders it reactive toward nucleophilic additions, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks or pharmaceutical precursors. Its structural uniqueness lies in the combination of the electron-rich furan ring and the ethylmorpholine group, which may influence solubility, electronic properties, and biological activity .

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

5-(2-ethylmorpholin-4-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H15NO3/c1-2-9-7-12(5-6-14-9)11-4-3-10(8-13)15-11/h3-4,8-9H,2,5-7H2,1H3 |

InChI Key |

VGGJWXBNEYSBPH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CN(CCO1)C2=CC=C(O2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 2-ethylmorpholine under specific conditions. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to form the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures such as NMR, HPLC, and LC-MS are used to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl₃) and specific solvents.

Major Products

Oxidation: 5-(2-Ethylmorpholin-4-yl)furan-2-carboxylic acid.

Reduction: 5-(2-Ethylmorpholin-4-yl)furan-2-methanol.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde is not fully elucidated. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes . Further research is needed to fully understand the molecular mechanisms underlying its effects.

Comparison with Similar Compounds

Furan-2-carbaldehyde derivatives are widely studied due to their diverse substituent-driven properties. Below is a systematic comparison of 5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde with structurally analogous compounds, focusing on substituent effects, thermodynamic properties, and applications.

Substituent-Driven Structural and Electronic Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Nitro-substituted derivatives (e.g., 5-(4-nitrophenyl)-furan-2-carbaldehyde) exhibit higher polarity and lower sublimation enthalpies (ΔsubH° ≈ 95–105 kJ·mol⁻¹) compared to halogenated analogs (ΔsubH° ≈ 85–95 kJ·mol⁻¹) .

- Heterocyclic Substituents : The 2-ethylmorpholine group in the target compound introduces basicity and solubility advantages over aryl-substituted derivatives, which are often less water-soluble .

Thermodynamic and Stability Profiles

*ΔfH°(cr) for 5-(hydroxymethyl)furan-2-carbaldehyde calculated via computational methods .

Key Findings :

- Nitro-substituted derivatives display higher enthalpies of sublimation due to strong intermolecular interactions (e.g., dipole-dipole forces) .

- The absence of thermodynamic data for 5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde highlights a research gap. Predictively, its morpholine group may reduce sublimation propensity compared to nitroaryl analogs.

Biological Activity

5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, antitumor, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a furan ring, which is known for its diverse pharmacological properties. The presence of the morpholine group enhances its solubility and biological interaction capabilities. The structural formula can be represented as follows:

Antimicrobial Activity

Research has highlighted the antimicrobial potential of furan derivatives, including 5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde. A study demonstrated that compounds with furan moieties exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives similar to this compound have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Furan Derivatives

Antitumor Activity

The antitumor properties of furan derivatives have been extensively studied. Compounds containing the furan ring have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies involving similar compounds indicated that they could effectively induce apoptosis in lung cancer cells with IC50 values in the low micromolar range .

Table 2: Antitumor Activity Against Various Cell Lines

Anti-inflammatory Properties

Furan derivatives are also recognized for their anti-inflammatory activities. The mechanism typically involves the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. Some studies suggest that compounds like 5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde may act as selective COX inhibitors, potentially offering therapeutic benefits for inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of furan derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial evaluated a series of furan derivatives against multidrug-resistant bacterial strains, demonstrating that compounds with a morpholine substitution exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

- Antitumor Activity Assessment : In vitro studies on lung cancer cell lines revealed that the introduction of morpholine groups significantly improved the cytotoxicity of furan derivatives, suggesting a structure-activity relationship that favors the incorporation of such moieties for enhanced biological activity .

- Inflammation Model Studies : Animal models treated with furan derivatives showed reduced inflammation markers when compared to control groups, indicating their potential use in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.